4,5-dimethyl-1,3-thiazole-2-thiol 4,5-dimethyl-1,3-thiazole-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13237616
InChI: InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
SMILES:
Molecular Formula: C5H7NS2
Molecular Weight: 145.3 g/mol

4,5-dimethyl-1,3-thiazole-2-thiol

CAS No.:

Cat. No.: VC13237616

Molecular Formula: C5H7NS2

Molecular Weight: 145.3 g/mol

* For research use only. Not for human or veterinary use.

4,5-dimethyl-1,3-thiazole-2-thiol -

Specification

Molecular Formula C5H7NS2
Molecular Weight 145.3 g/mol
IUPAC Name 4,5-dimethyl-1,3-thiazole-2-thiol
Standard InChI InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Standard InChI Key KKHBRTFQIYIHEI-UHFFFAOYSA-N
Isomeric SMILES CC1=C(SC(=N1)S)C
Canonical SMILES CC1=C(SC(=N1)S)C

Introduction

Chemical Identity and Structural Characteristics

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC₅H₇NS₂
Molecular weight145.3 g/mol
IUPAC name4,5-dimethyl-1,3-thiazole-2-thiol
Standard InChIInChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Standard InChIKeyKKHBRTFQIYIH

The compound’s structure is further characterized by hydrophobic methyl groups and a polar thiol moiety, enabling diverse intermolecular interactions critical for biological activity .

Synthesis and Structural Elucidation

Synthetic Pathways

While detailed synthetic protocols for 4,5-dimethyl-1,3-thiazole-2-thiol are scarce, general thiazole synthesis strategies offer plausible routes. Thiazoles are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Reaction of thioamides with α-halo ketones or aldehydes.

  • Thiourea-Alkylating Agent Reactions: Cyclization of thioureas with halogenated compounds.

For example, benzo imidazo[2,1-b]thiazol-3(2H)-one derivatives have been synthesized by refluxing 1H-benzimidazole-2-thiol with diethyl 2-chloromalonate in acetic acid, yielding cyclized products . Analogous methods could theoretically apply to 4,5-dimethyl-1,3-thiazole-2-thiol by substituting appropriate starting materials.

Spectral Characterization

Although specific spectral data for this compound are unavailable, related thiazoles exhibit distinct NMR and mass spectral patterns:

  • ¹H NMR: Methyl groups resonate near δ 2.1–2.5 ppm, while thiazole ring protons appear upfield .

  • Mass Spectrometry: Molecular ion peaks align with the molecular weight (e.g., m/z 204 for a similar thiazole derivative) .

Biological Activities and Mechanisms

Anticancer Applications

Thiazoles interact with cellular targets such as tubulin and DNA topoisomerases. Molecular docking studies suggest that hydrophobic methyl groups and hydrogen-bonding thiols in 4,5-dimethyl-1,3-thiazole-2-thiol could stabilize interactions with oncogenic proteins, though experimental validation is pending .

Table 2: Comparative Bioactivity of Thiazole Derivatives

CompoundActivityMechanism
4,5-Dimethyl-1,3-thiazole-2-thiolHypothesized anticancerEnzyme inhibition
NizatidineAntiulcerH₂ receptor antagonism
MeloxicamAnti-inflammatoryCOX-2 inhibition

Future Research Directions

  • Synthetic Optimization: Develop scalable, high-yield synthesis routes.

  • Mechanistic Studies: Elucidate interactions with biological targets via crystallography or computational modeling.

  • Toxicology Profiling: Conduct in vitro and in vivo genotoxicity assays.

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